5(6)-Fam SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

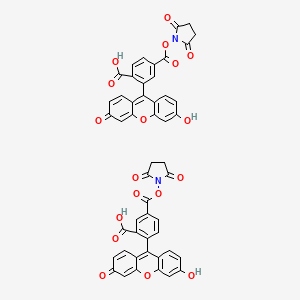

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h2*1-6,9-11,27H,7-8H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWKLWIYDVVARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H30N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE) Isomers and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE), a widely used amine-reactive fluorescent probe. It delves into the chemical properties of its isomers, their reactivity with biomolecules, and detailed protocols for their application in scientific research and drug development.

Introduction to this compound

5(6)-Carboxyfluorescein Succinimidyl Ester, commonly referred to as this compound, is a mixture of two isomeric compounds: 5-carboxyfluorescein succinimidyl ester and 6-carboxyfluorescein succinimidyl ester. These molecules are derivatives of the highly fluorescent dye, fluorescein. The succinimidyl ester (SE) functional group makes them highly effective for covalently labeling primary and secondary amines on biomolecules such as proteins, peptides, and oligonucleotides.[1][2] This labeling process results in the formation of a stable amide bond, making this compound an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2]

The key features of this compound include its bright green fluorescence, with excitation and emission maxima around 495 nm and 519 nm, respectively, making it compatible with standard fluorescein filter sets.[1] FAM-labeled conjugates are known to be more stable than those prepared with fluorescein isothiocyanate (FITC), as the resulting carboxamide bond is more resistant to hydrolysis than the thiourea bond formed by FITC.[3]

The 5- and 6- Isomers: Structure and Properties

The commercial preparation of this compound typically results in a mixture of the 5- and 6-isomers, which differ in the substitution pattern on the benzoic acid ring of the fluorescein core.

-

5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE): The succinimidyl ester group is attached at the 5-position of the benzoic acid ring.

-

6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE): The succinimidyl ester group is attached at the 6-position of the benzoic acid ring.

While the photophysical properties of the two isomers are very similar, their reactivity and the properties of the resulting conjugates can exhibit subtle differences.

Quantitative Data Summary

The following tables summarize the key quantitative data for the 5-FAM and 6-FAM isomers.

| Property | This compound (Mixed Isomers) | 5-FAM | 6-FAM | Reference(s) |

| Molecular Weight | 473.39 g/mol | - | - | |

| Excitation Maximum (Ex) | ~495 nm | - | - | |

| Emission Maximum (Em) | ~519 nm | - | - |

| Photophysical Property | 5-FAM Conjugate | 6-FAM Conjugate | Reference(s) |

| Fluorescence Quantum Yield | ~0.93 | ~0.92 | |

| Fluorescence Lifetime | ~4.1 ns | ~4.0 ns |

Reactivity of this compound with Primary Amines

The primary reaction of this compound is a nucleophilic acyl substitution with unprotonated primary or secondary aliphatic amines. The amine nitrogen attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Reaction Mechanism

Isomer Reactivity: A Comparative View

-

Steric Hindrance: The proximity of the bulky xanthene ring to the reactive center could influence the accessibility of the succinimidyl ester to the nucleophilic amine. It is plausible that the 6-isomer, with the reactive group further away from the point of fusion with the xanthene ring system, may experience slightly less steric hindrance compared to the 5-isomer. This could potentially lead to a faster reaction rate for the 6-isomer. However, without experimental data, this remains a hypothesis.

-

Electronic Effects: The electronic environment of the carboxyl group can also influence the reactivity of the succinimidyl ester. The relative positions of the electron-donating and electron-withdrawing groups on the aromatic rings will have a subtle impact on the electrophilicity of the carbonyl carbon.

In practice, for most applications, the mixture of isomers is used without separation, and the overall labeling efficiency is sufficient. For applications requiring highly homogeneous conjugates, purified single isomers are available.

Factors Influencing Reactivity and Labeling Efficiency

Several factors critically influence the outcome of the labeling reaction.

-

pH: The pH of the reaction buffer is a critical parameter. The primary amine nucleophile must be in its unprotonated form to be reactive. Therefore, the reaction is typically carried out at a pH between 8.0 and 9.5. At lower pH values, the amine is protonated and non-nucleophilic. At very high pH, the rate of hydrolysis of the succinimidyl ester group increases significantly, which competes with the desired aminolysis reaction and reduces the labeling efficiency.

-

Concentration of Reactants: The rate of the labeling reaction is dependent on the concentration of both the this compound and the biomolecule. A higher concentration of the biomolecule can favor the aminolysis reaction over hydrolysis.

-

Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically for each specific application.

-

Solvent: this compound is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer containing the biomolecule. It is crucial to use high-purity, amine-free solvents to avoid premature reaction of the dye.

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Protein Labeling Protocol

-

Prepare the Protein Solution:

-

Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Recommended buffers include 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) or ammonium salts, as these will compete with the protein for reaction with the dye.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Slowly add the this compound stock solution to the protein solution while gently vortexing. A typical molar ratio of dye to protein is 10:1 to 20:1, but the optimal ratio should be determined experimentally.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Labeled Protein:

-

Separate the FAM-labeled protein from the unreacted dye and the NHS by-product using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Oligonucleotide Labeling Protocol

This protocol is for labeling oligonucleotides that have been synthesized with a 5' or 3' amine modification.

-

Prepare the Amine-Modified Oligonucleotide:

-

Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0.

-

-

Prepare the this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Perform the Labeling Reaction:

-

Add the this compound stock solution to the oligonucleotide solution. A 2-10 fold molar excess of the dye is typically used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purify the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from the excess dye and by-products using methods such as ethanol precipitation, reverse-phase HPLC, or gel electrophoresis.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment with this compound.

Conclusion

This compound remains a robust and versatile tool for the fluorescent labeling of biomolecules. Understanding the properties of its isomers and the key factors that govern its reactivity is essential for achieving optimal and reproducible results. While the subtle differences in reactivity between the 5- and 6-isomers are not extensively documented, the use of the mixed isomer product is suitable for a wide range of applications. For experiments demanding the highest degree of homogeneity, the use of purified single isomers is recommended. By following well-defined experimental protocols and carefully controlling reaction conditions, researchers can effectively utilize this compound to generate high-quality fluorescently labeled probes for their specific research needs.

References

A Technical Guide to 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE): Properties, Spectra, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE), a widely used amine-reactive fluorescent dye. It covers the essential spectral and chemical properties, detailed experimental protocols for bioconjugation, and methods for characterizing the resulting conjugates.

Core Properties of this compound

This compound is a mixture of two carboxyfluorescein isomers (5-FAM and 6-FAM) activated with an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester moiety allows for the efficient and specific labeling of biomolecules by reacting with primary and secondary aliphatic amines, such as those found on the lysine residues of proteins, to form a stable amide bond.[1][2][3] The resulting carboxyfluorescein-labeled conjugates are more resistant to hydrolysis compared to those prepared with fluorescein isothiocyanate (FITC).[4]

The fluorescence of the carboxyfluorescein component is characterized by a bright green emission, making it compatible with standard fluorescein filter sets and the 488 nm spectral line of common argon-ion lasers. Its fluorescence emission is known to be pH-sensitive, with increasing fluorescence in the physiological pH range of 6 to 7.4.

Quantitative and Spectral Data

The key properties of this compound are summarized below. These values are essential for designing labeling experiments and performing quantitative analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₅NO₉ | |

| Molecular Weight | ~473.4 g/mol | |

| CAS Number | 117548-22-8 | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ (at pH 9) | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols and Workflows

Successful bioconjugation with this compound requires careful attention to reaction conditions and purification methods. The following sections provide detailed protocols for protein labeling and characterization.

The fundamental application of this compound is the covalent attachment to amine-containing molecules. The succinimidyl ester reacts with a primary amine (e.g., on a protein's lysine residue) to form a stable amide linkage, releasing N-hydroxysuccinimide (NHS) as a byproduct.

This workflow outlines the key steps from reagent preparation to the final purified fluorescent conjugate.

This protocol provides a step-by-step guide for labeling a protein with this compound.

-

Reagent Preparation :

-

Protein Solution : Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), with the pH adjusted to 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the dye.

-

Dye Stock Solution : Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction :

-

While gently stirring, add the calculated amount of the this compound stock solution to the protein solution. A molar ratio of approximately 10 moles of dye to 1 mole of protein is a common starting point.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle agitation during this time can improve labeling efficiency.

-

-

Purification of the Conjugate :

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled protein from the unreacted, low-molecular-weight dye.

-

Load the reaction mixture onto the top of the column.

-

Elute the protein using an appropriate buffer (e.g., PBS at pH 7.2-7.4). The first colored band to elute will be the FAM-protein conjugate. The second, slower-moving band will be the free dye.

-

Combine the fractions containing the purified conjugate.

-

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical quality control parameter. It can be determined spectrophotometrically.

-

Measure Absorbance : Measure the absorbance of the purified FAM-protein conjugate solution at two wavelengths: the protein absorbance maximum (~280 nm, A₂₈₀) and the FAM absorbance maximum (~495 nm, A₄₉₅).

-

Calculate Protein Concentration : The dye absorbs slightly at 280 nm, so a correction factor (CF₂₈₀) must be applied to determine the true protein absorbance. The correction factor for fluorescein is approximately 0.32.

-

Corrected Protein Absorbance (A_prot) = A₂₈₀ - (A₄₉₅ × 0.32)

-

Protein Concentration (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate Dye Concentration :

-

Dye Concentration (M) = A₄₉₅ / ε_dye (where ε_dye is the molar extinction coefficient of FAM at 495 nm, ~70,000 M⁻¹cm⁻¹)

-

-

Calculate Degree of Labeling :

-

DOL = [Dye Concentration] / [Protein Concentration]

-

References

An In-depth Technical Guide to the Storage and Stability of 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the proper storage, handling, and stability of 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE), a widely used amine-reactive fluorescent dye for labeling proteins, peptides, and other biomolecules. Adherence to these guidelines is critical for ensuring the reagent's performance and obtaining reliable, reproducible results in bioconjugation and fluorescence-based assays.

Overview of this compound and its Stability

This compound is a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester group allows for the covalent attachment of the fluorescein dye to primary and secondary amines on target molecules, forming a stable amide bond. However, the reactivity of the NHS ester also makes the molecule susceptible to degradation, primarily through hydrolysis. Exposure to light can also lead to photobleaching of the fluorescent moiety.

The stability of this compound is paramount for successful labeling experiments. Degradation of the reagent can lead to reduced labeling efficiency, decreased fluorescence signal, and the introduction of non-reactive species that can complicate purification and analysis.

Storage and Handling Recommendations

Proper storage and handling are the most critical factors in maintaining the stability and reactivity of this compound. The following tables summarize the recommended conditions for both the solid (powder) form and stock solutions of the dye.

Table 1: Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1][2][3][4][5] | Minimizes thermal degradation and hydrolysis from residual moisture. |

| Atmosphere | Store under dry, desiccating conditions. | The NHS ester is highly sensitive to moisture, which causes hydrolysis. |

| Light | Protect from light by storing in an amber vial or in the dark. | Fluorescein is susceptible to photobleaching. |

| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder. |

| Shelf Life | Up to 3 years when stored correctly. | Proper storage ensures long-term reactivity. |

Table 2: Storage Conditions for this compound Stock Solutions

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). | These solvents are polar aprotic and help to minimize hydrolysis. |

| Temperature | -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months). | Lower temperatures slow down the degradation of the dye in solution. |

| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and degrade the dye. |

| Light | Protect from light by storing in amber vials or wrapping tubes in foil. | Prevents photobleaching of the fluorescent dye. |

| Shelf Life | Up to 1 month at -20°C. Up to 6 months at -80°C. | Limited stability in solution necessitates proper storage and timely use. |

Key Factors Affecting Stability

Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is catalyzed by water and results in the formation of the non-reactive 5(6)-carboxyfluorescein and N-hydroxysuccinimide. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring at higher pH values. While the optimal pH for the labeling reaction with amines is typically between 7 and 9, the NHS ester is also more susceptible to hydrolysis in this range. Therefore, it is crucial to minimize the exposure of the dye to aqueous environments prior to the labeling reaction.

Caption: Hydrolysis of this compound, the primary degradation pathway.

Photostability

Fluorescein, the fluorescent component of this compound, is susceptible to photobleaching upon exposure to light, particularly high-intensity light sources. Photobleaching is an irreversible process that results in the loss of fluorescence. The fluorescence quantum yield of fluorescein is high (typically >0.9 in aqueous solutions), which contributes to its brightness but also makes it prone to photodegradation. Therefore, it is essential to protect both the solid dye and its solutions from light at all times.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Stability-Indicating HPLC Method

A stability-indicating HPLC method can be used to separate and quantify the intact this compound from its primary degradant, 5(6)-carboxyfluorescein.

Objective: To determine the purity of this compound and quantify its degradation over time under various storage conditions.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen phosphate

-

Phosphoric acid

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 100 mm, 3.5 µm)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of approximately 25 µg/mL with the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 100 mm, 3.5 µm.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with a suitable ratio of Mobile Phase A and B (e.g., 73:27).

-

Run a gradient to increase the percentage of Mobile Phase B to elute all components.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to 5(6)-carboxyfluorescein and this compound based on their retention times (the less polar FAM SE will have a longer retention time).

-

Calculate the percentage of intact this compound by comparing the peak area of the FAM SE to the total peak area of all related species.

-

Spectrophotometric Analysis of Hydrolysis

A simple spectrophotometric method can be used to monitor the hydrolysis of the NHS ester.

Objective: To qualitatively or semi-quantitatively assess the hydrolysis of this compound.

Materials:

-

This compound stock solution in anhydrous DMSO.

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

0.5-1.0 N NaOH.

Instrumentation:

-

UV-Vis Spectrophotometer.

Procedure:

-

Dilute the this compound stock solution in the aqueous buffer.

-

Immediately measure the absorbance spectrum from 200-400 nm.

-

To intentionally hydrolyze the NHS ester, add a small volume of 0.5-1.0 N NaOH to the solution and incubate for a few minutes.

-

Measure the absorbance spectrum of the hydrolyzed sample.

-

Data Analysis: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance maximum around 260 nm. An increase in absorbance at this wavelength over time indicates the progression of hydrolysis.

Logical Workflow for Handling and Storage

To ensure the longevity and performance of this compound, a systematic approach to its handling and storage is recommended.

Caption: Recommended workflow for the handling and storage of this compound.

Conclusion

The stability of this compound is critically dependent on proper storage and handling to prevent hydrolysis and photobleaching. By storing the solid dye at -20°C under desiccated and dark conditions, and by preparing and storing stock solutions in anhydrous solvents at low temperatures with protection from light, researchers can ensure the reactivity and performance of this valuable fluorescent labeling reagent. The experimental protocols provided in this guide offer methods for assessing the stability of this compound, enabling researchers to verify the quality of their reagents and troubleshoot potential issues in their conjugation experiments.

References

- 1. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester CFSE [sigmaaldrich.com]

An In-Depth Technical Guide to Amine-Reactive Dyes: The Core Principles of 5(6)-FAM SE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with amine-reactive dyes, with a specific focus on 5(6)-Carboxyfluorescein, Succinimidyl Ester (5(6)-FAM SE). This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed protocols, quantitative data, and visual representations to facilitate a deeper understanding and successful implementation of this powerful labeling technology.

Core Principles of Amine-Reactive Dyes

Amine-reactive fluorescent dyes are instrumental in molecular and cellular analysis, enabling the covalent labeling of proteins and other biomolecules.[1] The foundational principle of this labeling chemistry lies in the reaction between an electrophilic reactive group on the dye and a nucleophilic primary amine on the target molecule.[2]

This compound is a prominent member of the N-hydroxysuccinimide (NHS) ester class of amine-reactive dyes.[3] NHS esters are favored for their high reactivity and efficiency in forming stable covalent bonds with primary amines under physiological to slightly alkaline conditions.[4] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[2]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. The efficiency of this labeling is influenced by several factors, including pH, temperature, and the concentration of reactants. A critical aspect of using amine-reactive dyes is the competing hydrolysis of the NHS ester in aqueous solutions, which can reduce labeling efficiency.

Quantitative Data Presentation

For reproducible and optimized labeling experiments, a clear understanding of the quantitative parameters is essential. The following tables summarize the key physical, chemical, and spectral properties of this compound, along with recommended reaction conditions for protein and cell labeling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 473.39 g/mol | |

| Molecular Formula | C₂₅H₁₅NO₉ | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO and DMF | |

| Storage (Solid) | -20°C, protect from light, keep dry | |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |

Table 2: Spectral Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Molar Extinction Coefficient (ε) | >70,000 cm⁻¹M⁻¹ | |

| Quantum Yield | High |

Table 3: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Range | Notes | References |

| pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines. | |

| Buffer | Amine-free (e.g., PBS, 0.1 M sodium bicarbonate, 0.1 M sodium borate) | Avoid Tris and glycine buffers. | |

| Protein Concentration | ≥ 2 mg/mL | Higher concentrations can improve labeling efficiency. | |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | Needs to be optimized for each specific protein. | |

| Reaction Temperature | Room temperature or 4°C | Lower temperatures can minimize hydrolysis. | |

| Reaction Time | 30 minutes to 4 hours | Longer incubation may be needed at lower temperatures. | |

| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prepare fresh before use. |

Table 4: Recommended Conditions for Cell Labeling with Amine-Reactive Dyes

| Parameter | Recommended Value | Notes | References |

| Cell Concentration | 1-10 x 10⁶ cells/mL | ||

| Staining Buffer | PBS (amine-free) | Avoid media with amino acids during staining. | |

| Dye Concentration | Titration recommended (e.g., 0.625 to 20 µg/mL) | Optimal concentration provides high signal with low background. | |

| Incubation Temperature | 37°C | ||

| Incubation Time | 15 - 30 minutes | ||

| Quenching | Add complete culture medium with at least 10% FBS |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.

-

If the buffer contains amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh immediately before use.

-

-

Perform the Labeling Reaction:

-

Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution to a final concentration of 0.1 M.

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess of the dye is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Cell Labeling for Flow Cytometry

This protocol describes the labeling of live cells with an amine-reactive dye for viability assessment.

Materials:

-

Cells in single-cell suspension

-

Phosphate-Buffered Saline (PBS), sterile

-

Amine-reactive dye (e.g., a fixable viability dye) stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

-

Flow cytometer

Procedure:

-

Prepare Cells:

-

Wash the cells once with sterile PBS.

-

Resuspend the cell pellet in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

-

Prepare Dye Working Solution:

-

Dilute the dye stock solution in PBS to the desired final concentration. It is crucial to titrate the dye to determine the optimal concentration.

-

-

Stain Cells:

-

Add the dye working solution to the cell suspension.

-

Mix immediately by gentle vortexing or inversion.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Quench Staining:

-

Add at least 5 volumes of cold complete culture medium containing at least 10% FBS to quench the reaction.

-

Incubate for 5 minutes.

-

-

Wash and Proceed:

-

Wash the cells twice with an appropriate buffer (e.g., PBS with 2% FBS).

-

The cells are now ready for fixation, permeabilization, and/or antibody staining for flow cytometry analysis.

-

Calculation of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of labeled conjugates.

Procedure:

-

Measure Absorbance:

-

After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~495 nm for FAM, A_max).

-

-

Calculate Protein Concentration:

-

Correct the A₂₈₀ for the dye's absorbance at this wavelength:

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically provided by the manufacturer).

-

-

Calculate the protein concentration using the Beer-Lambert law:

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Mandatory Visualizations

The following diagrams illustrate the key chemical and procedural aspects of using this compound.

Caption: Chemical reaction of this compound with a primary amine.

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting

Successful labeling with amine-reactive dyes requires careful attention to experimental conditions. Here are some common issues and their solutions:

-

Low Labeling Efficiency:

-

Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.

-

Amine-containing Buffers: Avoid buffers like Tris or glycine that compete with the labeling reaction.

-

Hydrolysis of Dye: Prepare the dye stock solution immediately before use and consider performing the reaction at 4°C to minimize hydrolysis.

-

Low Protein Concentration: Increase the protein concentration to favor the labeling reaction over hydrolysis.

-

-

Protein Precipitation:

-

Over-labeling: Reduce the dye-to-protein molar ratio. Excessive labeling can alter the protein's solubility.

-

Solvent Effects: Minimize the volume of organic solvent (DMSO/DMF) added to the aqueous protein solution.

-

-

Inconsistent Results:

-

Inaccurate Quantification: Precisely measure protein and dye concentrations.

-

Variability in DOL: Calculate the DOL for each batch to ensure consistency.

-

By understanding the fundamental principles, carefully controlling reaction parameters, and following detailed protocols, researchers can effectively utilize this compound and other amine-reactive dyes for a wide range of applications in life sciences and drug development.

References

In-Depth Technical Guide: Safety and Handling of 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5(6)-Carboxyfluorescein Succinimidyl Ester (5(6)-FAM SE), a widely used amine-reactive fluorescent dye for labeling proteins and other molecules.[1][2] Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the chemical and physical properties of this compound.

| Property | Value |

| Synonyms | 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester, FITC-NHS[3][4] |

| Molecular Formula | C₂₅H₁₅NO₉[4] |

| Molecular Weight | 473.39 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and DMF |

| Excitation Wavelength | ~495 nm |

| Emission Wavelength | ~519 nm |

Hazard Identification and Safety Precautions

| Hazard | Precautionary Statement |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. Avoid breathing dust. |

| Skin Contact | May be harmful if it comes in contact with skin. May cause skin irritation. Wear protective gloves. |

| Eye Contact | May cause eye irritation. Wear safety glasses with side shields or goggles. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |

General Precautionary Statements:

-

Wash thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to this compound.

Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

Storage Conditions:

| Condition | Recommendation |

| Solid Form | Store at -20°C, protected from light and moisture. Use of a desiccant is recommended. |

| In Solvent | Store stock solutions at -20°C for up to 1-2 months or at -80°C for up to 6 months. Protect from light. Avoid repeated freeze-thaw cycles. |

Handling Procedures:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid the formation of dust and aerosols.

-

Ensure all equipment is clean and dry before use.

Experimental Protocols

The following protocols are generalized and should be adapted to specific experimental needs, always prioritizing safety.

Preparation of Stock Solution

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Under a fume hood, carefully weigh the desired amount of this compound.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex the solution until the solid is completely dissolved. Gentle warming and sonication may be required to aid dissolution.

-

Aliquot the stock solution into single-use, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protein Labeling Protocol

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

-

This compound stock solution

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the protein solution at a concentration of 2-10 mg/mL.

-

Add the calculated amount of this compound stock solution to the protein solution. A molar excess of the dye is typically used.

-

Incubate the reaction mixture at room temperature for 1 hour or on ice for 2 hours, with gentle mixing. Protect the reaction from light.

-

Quench the reaction by adding a quenching buffer to consume any unreacted NHS ester.

-

Purify the labeled protein from the unreacted dye using a suitable purification method like gel filtration.

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if necessary.

First Aid Measures

| Exposure | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

For small spills, trained personnel wearing appropriate PPE can perform cleanup. For large or unmanageable spills, evacuate the area and contact emergency services.

References

Methodological & Application

Application Notes and Protocols for 5(6)-FAM SE Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein succinimidyl ester (5(6)-FAM SE) is an amine-reactive fluorescent dye widely utilized for the covalent labeling of proteins, particularly antibodies.[1][2] This reagent consists of a mixture of two isomers, 5-FAM SE and 6-FAM SE, which react with primary and secondary aliphatic amines, such as the side chain of lysine residues, to form stable amide bonds.[2] The resulting fluorescein-labeled antibodies are invaluable tools in a multitude of life science applications, including immunoassays, flow cytometry, and fluorescence microscopy, owing to their bright green fluorescence with excitation and emission maxima around 495 nm and 519 nm, respectively.[1][2]

This document provides a detailed protocol for the successful conjugation of this compound to antibodies, guidance on purification of the resulting conjugate, and methods for determining the degree of labeling.

Chemical Principle of Labeling

The labeling reaction involves the nucleophilic attack of a primary amine from the antibody on the succinimidyl ester group of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at an alkaline pH (8.0-9.5), where the primary amine groups on the antibody are deprotonated and thus more nucleophilic.

Caption: Chemical reaction of this compound with a primary amine on an antibody.

Experimental Protocols

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

This compound (stored desiccated at -20°C)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M lysine

-

Purification column (e.g., size-exclusion chromatography column) or ultrafiltration device

-

Phosphate-buffered saline (PBS)

Protocol for Antibody Labeling

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. For optimal labeling, a concentration of 2.5 mg/mL is recommended.

-

Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium ions, as these will compete with the antibody for reaction with the dye.

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM solution from 1 mg of this compound (MW = 473.39 g/mol ), dissolve it in approximately 211 µL of DMSO. Vortex briefly to ensure the dye is fully dissolved.

-

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution. A molar excess of 10-20 fold of dye to antibody is a good starting point. The optimal ratio may need to be determined empirically.

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Immediately after incubation, separate the labeled antibody from the unreacted dye. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or ultrafiltration.

-

For size-exclusion chromatography, equilibrate the column with PBS and apply the reaction mixture. The first colored band to elute is the labeled antibody.

-

For ultrafiltration, use a device with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 10K MWCO for IgG). Wash the labeled antibody multiple times with PBS to remove free dye.

-

-

Storage:

-

Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol and a protein stabilizer like bovine serum albumin (BSA) is recommended. Protect from light.

-

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations (e.g., 2.5 mg/mL) can improve labeling efficiency. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH should be between 8.3 and 9.5. |

| This compound Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use. |

| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | The optimal ratio may vary and should be determined empirically. |

| Incubation Time | 30 - 60 minutes | Longer incubation times do not necessarily increase the degree of labeling. |

| Incubation Temperature | Room Temperature | |

| Purification Method | Size-Exclusion Chromatography or Ultrafiltration | To remove unreacted dye. |

Experimental Workflow

Caption: Workflow for labeling antibodies with this compound.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum for FAM (approximately 495 nm, Amax).

-

Calculate the protein concentration and the DOL using the following equations:

-

Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

-

DOL = Amax / (εdye x Protein Concentration)

Where:

-

CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is typically around 0.3).

-

εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is approximately 210,000 M-1cm-1).

-

εdye is the molar extinction coefficient of 5(6)-FAM at its Amax (approximately 75,000 M-1cm-1).

-

An optimal DOL for antibodies is generally between 2 and 10. Over-labeling can lead to fluorescence quenching and potential loss of antibody function.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Antibody concentration is too low.- pH of the reaction buffer is incorrect.- Presence of primary amines in the buffer.- Hydrolyzed this compound. | - Concentrate the antibody to at least 2 mg/mL.- Ensure the reaction buffer pH is between 8.3 and 9.5.- Dialyze the antibody against an amine-free buffer.- Use freshly prepared this compound stock solution. |

| Precipitation of Antibody | - Over-labeling of the antibody.- High concentration of organic solvent (DMSO). | - Reduce the molar excess of this compound in the reaction.- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. |

| Low Fluorescence Signal | - Low DOL.- Fluorescence quenching due to high DOL. | - Optimize the labeling reaction to increase the DOL.- Reduce the molar excess of the dye to achieve a lower DOL. |

| Loss of Antibody Activity | - Labeling of critical residues in the antigen-binding site. | - Reduce the DOL.- Consider site-specific labeling methods if activity is consistently compromised. |

References

Application Notes and Protocols for 5(6)-FAM SE in Cell Proliferation Assays via Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein succinimidyl ester (5(6)-FAM SE) is a widely utilized fluorescent dye for monitoring cell proliferation.[1][2] Its utility lies in its ability to covalently bind to intracellular proteins, resulting in stable, long-term labeling.[1][3] This amine-reactive dye passively diffuses into live cells and, upon hydrolysis by intracellular esterases, becomes fluorescent and crosslinks to primary amines of cytoplasmic proteins.[3] As cells divide, the dye is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity. This allows for the tracking of successive cell generations via flow cytometry, with each generation appearing as a distinct peak of lower fluorescence intensity. This method is a powerful tool for studying lymphocyte proliferation, immunophenotyping, compound toxicity, and the effects of drugs on tumor cell growth.

Principle of the Assay

The fundamental principle of the this compound cell proliferation assay is based on dye dilution. The succinimidyl ester moiety of this compound reacts with primary amines on intracellular proteins, forming stable covalent bonds. This ensures that the dye is well-retained within the cells and is not transferred to adjacent cells. When a labeled cell divides, the total fluorescence is partitioned equally between the two daughter cells. Consequently, the fluorescence intensity of each daughter cell is approximately half that of the parent cell. This progressive halving of fluorescence allows for the resolution of multiple generations of cell division when analyzed by flow cytometry.

Experimental Protocols

Materials

-

This compound (or CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium (containing ≥10% serum)

-

Cells of interest in suspension

-

Flow cytometer with a 488 nm excitation laser

Stock Solution Preparation

| Parameter | Value | Notes |

| Solvent | Anhydrous DMSO | This compound is moisture-sensitive. |

| Stock Concentration | 1-10 mM | A common stock concentration is 5 mM. |

| Storage | -20°C or -80°C, protected from light and moisture. | It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. |

Example for a 5 mM Stock Solution: To prepare a 5 mM stock solution of this compound (MW: 473.4 g/mol ), dissolve 1 mg of the dye in 422 µL of anhydrous DMSO.

Cell Staining Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells of interest.

-

Wash the cells twice with sterile, serum-free PBS to remove any residual serum proteins that could react with the dye.

-

Resuspend the cells at a concentration of 1 x 10^6 to 20 x 10^6 cells/mL in pre-warmed (37°C) PBS.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in serum-free PBS to the desired final concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically for each cell type.

-

Add the this compound working solution to the cell suspension.

-

Immediately mix the cells and incubate for 10-20 minutes at 37°C, protected from light.

-

-

Stopping the Reaction and Washing:

-

To stop the staining reaction, add 4-5 volumes of cold complete culture medium (containing at least 10% serum). The serum proteins will quench any unreacted dye.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete culture medium to remove any unbound dye.

-

-

Culturing and Analysis:

-

Resuspend the labeled cells in fresh, pre-warmed culture medium and proceed with your experiment (e.g., stimulation with mitogens or treatment with test compounds).

-

At desired time points, harvest the cells for analysis by flow cytometry.

-

| Parameter | Recommended Range | Notes |

| Cell Density for Staining | 1 - 20 x 10^6 cells/mL | Higher densities may require higher dye concentrations. |

| Final Staining Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be titrated. For lymphocytes, 2.5 µM has been reported as optimal. |

| Incubation Time | 10 - 20 minutes | Longer incubation times may increase cell toxicity. |

| Incubation Temperature | 37°C | Room temperature can also be used. |

Data Analysis and Interpretation

Flow cytometry is used to measure the fluorescence intensity of the this compound-labeled cells.

-

Gating Strategy:

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the viable cell population and exclude debris and dead cells.

-

Use a plot of FSC-A versus FSC-H to gate on single cells and exclude doublets.

-

Analyze the fluorescence intensity of the single, viable cells on a histogram.

-

-

Histogram Analysis:

-

The unstained control cells will establish the background fluorescence.

-

The stained, undivided cells (Generation 0) will appear as a bright, distinct peak.

-

With each cell division, a new peak of approximately half the fluorescence intensity will appear. Up to eight generations can typically be resolved.

-

-

Proliferation Metrics:

-

Percentage of Divided Cells: The percentage of cells that have undergone at least one division.

-

Division Index: The average number of divisions that a cell in the population has undergone.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Dim Staining | - Low dye concentration- Short incubation time- Presence of serum during staining | - Increase the this compound concentration- Increase the incubation time- Ensure all washes before staining are with serum-free buffer |

| High Cell Toxicity | - High dye concentration- Long incubation time | - Decrease the this compound concentration- Decrease the incubation time |

| Poor Resolution of Peaks | - Heterogeneous staining- Cell clumping | - Ensure thorough mixing of dye and cells- Filter the cell suspension before staining and analysis |

| High Background Fluorescence | - Incomplete washing | - Ensure adequate washing steps after staining |

Conclusion

The this compound cell proliferation assay is a robust and reliable method for tracking cell division by flow cytometry. By following the detailed protocols and optimizing the staining conditions for your specific cell type, you can obtain high-quality, reproducible data to advance your research in various fields, including immunology and drug development.

References

Application Notes and Protocols for 5(6)-FAM SE Staining in Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein succinimidyl ester (5(6)-FAM SE) is a highly effective amine-reactive fluorescent dye used for long-term cell labeling. Its cell-permeant nature allows it to easily cross the plasma membrane of live cells. Once inside, intracellular esterases cleave the acetate groups of the diacetate form (often referred to as CFDA-SE or CFSE), converting it into the fluorescent and membrane-impermeant this compound. The succinimidyl ester group then covalently binds to free amine groups of intracellular proteins, ensuring the fluorescent signal is stable and well-retained within the cells for extended periods.[1][2][3] This robust labeling is retained even after fixation with formaldehyde, making it an excellent tool for multicolor immunofluorescence microscopy where it can be used to track cell populations or as a counterstain for other fluorescent markers.

This document provides a detailed protocol for staining both adherent and suspension cells with this compound and subsequently processing them for immunofluorescence microscopy.

Principle of Staining

The mechanism of this compound staining involves a two-step intracellular process. Initially, the non-fluorescent and cell-permeable 5(6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE) passively diffuses into the cell. Inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate groups, yielding the fluorescent 5(6)-carboxyfluorescein succinimidyl ester (this compound). This fluorescent molecule then reacts with its succinimidyl ester moiety to form stable covalent amide bonds with primary amines on intracellular proteins. This covalent linkage ensures that the dye is not transferred between cells and is retained through fixation and permeabilization procedures.

Mechanism of this compound intracellular staining.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in immunofluorescence applications.

Table 1: Spectral Properties

| Parameter | Wavelength (nm) |

| Excitation Maximum (Ex) | ~495 nm |

| Emission Maximum (Em) | ~519 nm |

| Common Filter Set | FITC / GFP |

Table 2: Reagent Preparation and Storage

| Reagent | Stock Concentration | Solvent | Storage Conditions | Shelf Life |

| This compound / CFSE | 1-10 mM | Anhydrous DMSO | -20°C or -80°C, desiccated, protected from light | Up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |

| Staining Solution | 0.5-10 µM | PBS or serum-free medium | Prepare fresh before use | N/A |

Table 3: Typical Staining Parameters

| Parameter | Suspension Cells | Adherent Cells |

| Cell Density | 1 x 10⁶ to 2 x 10⁷ cells/mL | Confluent monolayer |

| Staining Concentration | 0.5 - 5 µM (titration recommended) | 1 - 10 µM (titration recommended) |

| Incubation Time | 10 - 20 minutes | 15 - 30 minutes |

| Incubation Temperature | 37°C | 37°C |

Experimental Protocols

This section details the step-by-step procedure for labeling live cells with this compound, followed by fixation, permeabilization, and immunofluorescent staining for microscopy.

Combined this compound and Immunofluorescence Workflow.

Part 1: Staining of Live Cells with this compound

A. Reagent Preparation

-

Prepare this compound Stock Solution: Dissolve the this compound powder in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot into single-use tubes to avoid moisture contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Prepare Staining Solution: Immediately before use, dilute the stock solution to the desired final working concentration (0.5-10 µM) in a protein-free buffer such as PBS or serum-free medium. It is crucial to titrate the concentration to find the optimal balance between bright staining and minimal cytotoxicity for your specific cell type.

B. Staining Protocol for Suspension Cells

-

Harvest cells and wash them once with warm (37°C) PBS to remove any residual serum.

-

Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a concentration of 1-10 x 10⁶ cells/mL. Ensure a single-cell suspension.

-

Add an equal volume of 2x final concentration staining solution to the cell suspension and mix gently but thoroughly.

-

Incubate for 15-20 minutes at 37°C, protected from light.

-

To stop the reaction, add 4-5 volumes of complete culture medium (containing at least 10% FBS) and incubate for 5-10 minutes. The serum proteins will quench any unreacted dye.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells twice with complete culture medium to remove all unbound dye.

-

Resuspend the cell pellet in a suitable buffer or medium for the next step (adherence to slides or fixation).

C. Staining Protocol for Adherent Cells

-

Grow cells on coverslips or in chamber slides to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.

-

Add the freshly prepared staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

Remove the staining solution and add fresh, pre-warmed complete culture medium. Incubate for at least 30 minutes to allow for complete hydrolysis of the dye.

-

Wash the cells three times with PBS to remove any residual dye. The cells are now stained and ready for fixation.

Part 2: Immunofluorescence Staining of this compound Labeled Cells

-

Fixation:

-

Aspirate the PBS and add 4% paraformaldehyde (PFA) in PBS to the cells.

-

Incubate for 10-15 minutes at room temperature. The fluorescence of this compound is stable after formaldehyde fixation.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

If your antibody targets an intracellular antigen, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells in a blocking buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Aspirate the blocking solution and add the diluted primary antibody to the cells.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS (or PBST for intracellular targets) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Choose a secondary antibody fluorophore with spectral properties that are distinct from this compound (e.g., a red or far-red fluorophore).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Aspirate the secondary antibody solution.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Perform a final rinse with distilled water if desired.

-

Mount the coverslip onto a microscope slide using an antifade mounting medium. A mounting medium containing a nuclear counterstain like DAPI can be used for a third color.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Microscopy:

-

Image the samples using a fluorescence or confocal microscope equipped with appropriate filter sets for this compound (FITC channel), the secondary antibody fluorophore, and DAPI (if used).

-

References

Application Notes and Protocols for Determining Dye-to-Protein Ratio in 5(6)-FAM SE Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical step in the development and quality control of fluorescently labeled proteins for research, diagnostics, and therapeutic applications.[1][2] 5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM SE), is a widely utilized amine-reactive fluorescent dye that covalently attaches to primary and secondary amines on proteins, such as the side chain of lysine residues and the N-terminus, forming a stable amide bond.[3][4][5] The extent of this labeling directly impacts the fluorescence signal intensity and potentially the protein's biological activity. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling may result in a low signal-to-noise ratio. These application notes provide a detailed protocol for labeling proteins with this compound and accurately calculating the dye-to-protein ratio using spectrophotometric methods.

Principle of Dye-to-Protein Ratio Calculation

The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the labeled protein at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (around 494 nm for 5(6)-FAM)—the concentrations of both the protein and the dye can be determined. A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.

Data Presentation: Key Spectroscopic Data

The following table summarizes the essential quantitative data required for the accurate calculation of the dye-to-protein ratio for this compound.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Weight | 473.39 g/mol | |

| Maximum Excitation Wavelength (λmax) | ~494 nm | |

| Maximum Emission Wavelength | ~517 nm | |

| Molar Extinction Coefficient (ε_dye) at λmax | 68,000 M⁻¹cm⁻¹ (for FITC, spectrally similar) | |

| Correction Factor (CF₂₈₀) | 0.30 (for FITC, spectrally similar) | |

| General Protein Properties | ||

| Molar Extinction Coefficient of IgG (ε_protein) at 280 nm | ~210,000 M⁻¹cm⁻¹ | |

| Wavelength for Protein Absorbance Measurement | 280 nm |

Note: The molar extinction coefficient of the specific protein being labeled should be used for the most accurate calculations. If unknown, it can be estimated based on the protein's amino acid sequence.

Experimental Protocols

This section provides a detailed methodology for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.

Part 1: Protein Preparation and Labeling

1.1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.0-9.5. The recommended protein concentration is 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

1.2. Labeling Reaction:

-

Add the this compound stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein for labeling is typically between 10:1 and 20:1, but may need to be optimized for each specific protein.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

Part 2: Purification of the Labeled Protein

It is crucial to remove all non-conjugated dye from the labeled protein to ensure accurate dye-to-protein ratio determination.

2.1. Gel Filtration Chromatography:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Elute the column with the equilibration buffer. The first colored band to elute is the labeled protein conjugate.

-

Collect the fractions containing the labeled protein.

Part 3: Spectrophotometric Measurement and Calculation

3.1. Absorbance Measurement:

-

Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 5(6)-FAM (~494 nm, A_max).

-

If the absorbance reading at either wavelength is above 2.0, dilute the sample with buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.

3.2. Calculation of Dye-to-Protein Ratio:

The following formulas are used to calculate the dye-to-protein ratio:

-

Calculate the molar concentration of the dye:

Molar Concentration of Dye (M_dye) = A_max / (ε_dye * path length)

Where the path length is typically 1 cm.

-

Calculate the corrected absorbance of the protein at 280 nm:

Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

-

Calculate the molar concentration of the protein:

Molar Concentration of Protein (M_protein) = Corrected A₂₈₀ / (ε_protein * path length)

-

Calculate the Dye-to-Protein Ratio (Degree of Labeling):

Dye-to-Protein Ratio = M_dye / M_protein

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for determining the dye-to-protein ratio of a this compound labeled protein.

Caption: Experimental workflow for this compound protein labeling and DOL calculation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Dye-to-Protein Ratio | - Inefficient labeling reaction. | - Ensure the pH of the protein solution is between 8.0 and 9.5.- Confirm the absence of amine-containing buffers.- Increase the molar ratio of dye to protein in the labeling reaction. |

| - Protein concentration is too low. | - Concentrate the protein to 2-10 mg/mL. | |

| High Dye-to-Protein Ratio | - Excessive amount of dye used. | - Reduce the molar ratio of dye to protein in the labeling reaction. |

| Inaccurate Results | - Presence of unconjugated dye. | - Ensure complete removal of free dye by thorough purification. |

| - Incorrect extinction coefficients or correction factor used. | - Use the specific molar extinction coefficient for your protein and the correct values for the dye. | |

| - Spectrophotometer readings are out of the linear range. | - Dilute the sample to ensure absorbance readings are below 2.0. |

References

Application Notes and Protocols for 5(6)-FAM SE Labeling of Peptides and Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM SE) is a widely utilized amine-reactive fluorescent dye for the covalent labeling of peptides and small molecules.[1][2] This green fluorescent probe reacts with primary and secondary aliphatic amines to form stable amide bonds.[2][3] The resulting fluorescently labeled molecules are invaluable tools for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in-vitro binding assays.[4] This document provides detailed protocols for the use of this compound in labeling peptides and small molecules, along with data presentation and visualizations to guide experimental design and execution.

Chemical and Spectroscopic Properties

This compound is a mixture of two isomers, the 5- and 6-carboxyfluorescein derivatives. These isomers exhibit nearly identical spectral properties. The succinimidyl ester (SE) moiety provides the reactivity towards amine groups.

Table 1: Properties of this compound

| Property | Value | Reference |

| Full Name | 5-(and-6)-Carboxyfluorescein, succinimidyl ester | |

| Molecular Weight | 473.39 g/mol | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer) | N/A |

| Recommended Reaction pH | 8.0 - 9.5 | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

Protocol 1: Labeling of Peptides in Solution

This protocol describes the labeling of a peptide with a free primary amine (e.g., the N-terminus or the side chain of a lysine residue) in an aqueous buffer.

Materials:

-

Peptide of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approximately 21 mM).

-

Labeling Reaction:

-

While gently vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the this compound stock solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for the FAM dye).

-

Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry.

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (if the peptide contains tryptophan or tyrosine) and 495 nm. The DOL is the molar ratio of the dye to the peptide.

-

Protocol 2: On-Resin Labeling of Peptides

This protocol is suitable for labeling peptides during solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-bound resin with a deprotected N-terminal amine

-

5(6)-FAM

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

Procedure:

-